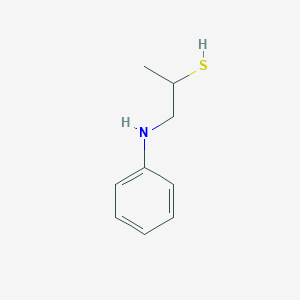![molecular formula C9H12N2O2S2 B14367424 Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate CAS No. 92601-53-1](/img/structure/B14367424.png)
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde . The specific conditions for synthesizing methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate would require further optimization to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is similar to that found in histidine, an essential amino acid, suggesting potential biological activity.
Medicine: Its structural similarity to other biologically active imidazole derivatives indicates potential use in drug development.
Mechanism of Action
The mechanism by which methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The carbothioyl and sulfanyl groups could also interact with biological molecules, potentially affecting enzyme activity or cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Prepared by condensation of glyoxal, ammonia, and acetaldehyde.
1-Methylimidazole: Synthesized via acid-catalyzed methylation of imidazole by methanol.
2-Ethyl-4-methylimidazole: Another imidazole derivative with similar structural features.
Uniqueness
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate is unique due to the presence of both carbothioyl and sulfanyl groups, which are not commonly found together in other imidazole derivatives. This unique combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
92601-53-1 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
methyl 2-(2-ethyl-1H-imidazole-5-carbothioyl)sulfanylacetate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-7-10-4-6(11-7)9(14)15-5-8(12)13-2/h4H,3,5H2,1-2H3,(H,10,11) |
InChI Key |
QGMUPFXAFHKMBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)C(=S)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
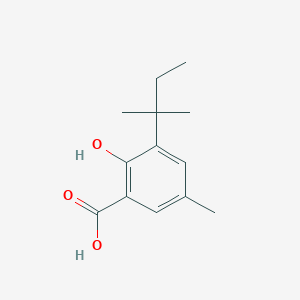
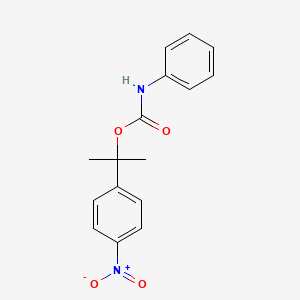
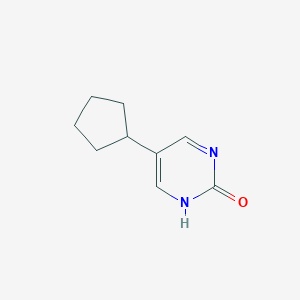
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
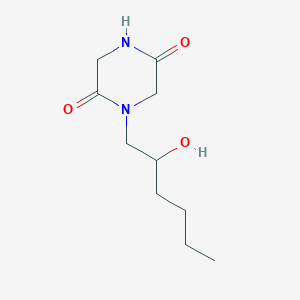
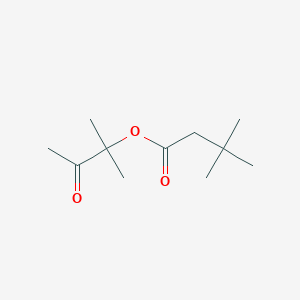


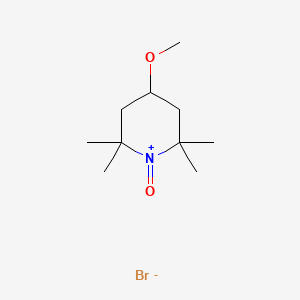
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)

